molecular formula C14H15NO4 B13884098 1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid

1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid

Cat. No.: B13884098
M. Wt: 261.27 g/mol
InChI Key: MNXVRKIWGYDXRO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes a methoxy-oxoethyl group and dimethyl substitutions on the indole ring.

Preparation Methods

The synthesis of 1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5,6-dimethylindole with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-Methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-carboxylic acid: Lacks the methoxy-oxoethyl and dimethyl substitutions, resulting in different chemical and biological properties.

    5,6-Dimethylindole: Lacks the carboxylic acid and methoxy-oxoethyl groups, leading to different reactivity and applications.

    2-Methoxy-2-oxoethyl indole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-(2-methoxy-2-oxoethyl)-5,6-dimethylindole-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-8-4-10-11(14(17)18)6-15(7-13(16)19-3)12(10)5-9(8)2/h4-6H,7H2,1-3H3,(H,17,18)

InChI Key

MNXVRKIWGYDXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=C2C(=O)O)CC(=O)OC

Origin of Product

United States

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